N'-(3-METHYLPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
Description
The compound N'-(3-METHYLPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA features a thiourea core (-N-CS-N-) linked to three distinct moieties:
- Two 3-methylphenyl groups: These aromatic rings contribute steric bulk and lipophilicity.
- A tetrahydro-1H-pyrrol-2,5-dione ring: This cyclic diketone may influence conformational rigidity and hydrogen-bonding capacity.
- A 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl group: The pyrazole ring, with its methyl substituents, enhances electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-16-8-6-10-20(12-16)27-26(34)30(15-22-18(3)28-29(5)19(22)4)23-14-24(32)31(25(23)33)21-11-7-9-17(2)13-21/h6-13,23H,14-15H2,1-5H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWEZYMBOXHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of 3-methylphenyl derivatives, followed by the introduction of the pyrrolidine ring and the thiourea group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The synthesis involves multi-step organic reactions focusing on thiourea bond formation and cyclization processes. A representative pathway includes:
Table 1: Critical Synthetic Steps
This method mirrors strategies used for structurally related thiourea derivatives, where NH₄OAc facilitates nucleophilic substitution at the thiocarbonyl center .
Thiourea Motif
The thiourea group (-N-CS-N-) participates in:
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Acid/Base Reactions : Protonation at sulfur or nitrogen alters electron density, affecting coordination chemistry.
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Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen donors, forming stable complexes .
Pyrrolidine-2,5-dione Core
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Ring-Opening Reactions : Reacts with nucleophiles (e.g., amines) at the carbonyl positions, enabling functionalization .
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Tautomerism : Keto-enol tautomerism influences solubility and hydrogen-bonding capacity.
Aromatic Systems
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Electrophilic Substitution : Methylphenyl groups direct substitutions to para/ortho positions under nitration or halogenation .
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Steric Effects : Bulky 1,3,5-trimethylpyrazole limits reactivity at the pyrazole N1 position .
Table 2: Documented Interactions
These interactions highlight its potential in catalysis and biomolecular engineering.
Table 3: Structural Analogues and Divergent Reactivity
The 3-methylphenyl groups in the target compound balance electronic and steric effects, enabling broader reactivity than its analogues .
Stability and Degradation Pathways
Scientific Research Applications
N’-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action in treating certain diseases.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3,4,5-Trimethoxy-N′-[1-(5-Methoxy-2-Methylphenyl)-2,5-Dioxopyrrolidin-3-Yl]Benzohydrazide ()
Key Differences :
- Functional Groups: The target compound’s thiourea group contrasts with the benzohydrazide (-CONHNH-) in .
- Substituent Effects : The 3-methylphenyl groups in the target compound increase lipophilicity (logP ~4.5 estimated) compared to the methoxy-substituted phenyl rings in (logP ~3.8), which may enhance membrane permeability but reduce aqueous solubility.
- Structural Rigidity: The tetrahydro-pyrrolidine-dione ring in the target compound imposes conformational constraints absent in the pyrrolidinone of , possibly affecting target selectivity .
Table 1: Functional Group and Property Comparison
Thioether-Containing Analog ()
The compound in contains a thioether (-S-) linkage in a pyrimidinone scaffold.
Crystallographic and Packing Behavior
Crystallographic tools like SHELXL and ORTEP () highlight differences in molecular geometry:
- Hydrogen-Bonding Networks : The thiourea group likely forms intermolecular N-H···S and N-H···O bonds, creating a 2D sheet structure. In contrast, amide-based analogs (e.g., ) favor N-H···O interactions, leading to distinct packing motifs .
- Dihedral Angles : The 3-methylphenyl groups in the target compound may exhibit larger dihedral angles (~45°) compared to planar methoxy-substituted rings in , affecting π-π stacking interactions.
Biological Activity
N'-(3-Methylphenyl)-N-[1-(3-Methylphenyl)-2,5-Dioxotetrahydro-1H-Pyrrol-3-Yl]-N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thioureas and their derivatives are known for their versatility in medicinal chemistry, exhibiting a range of biological activities including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Thiourea moiety : Known for forming hydrogen bonds and acting as a good ligand for metal ions.
- Pyrrol and pyrazole rings : These heterocyclic structures enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiourea derivatives can effectively inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that compounds similar to the target structure exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .
- Mechanism of action : The anticancer activity is often linked to the inhibition of specific signaling pathways involved in tumor growth and metastasis. Compounds targeting protein tyrosine kinases have shown promising results in inhibiting lung adenocarcinoma cell lines .
Antimicrobial Activity
Thiourea derivatives have also been recognized for their antimicrobial properties:
- Bacterial Inhibition : Studies have shown that certain thiourea derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values as low as 0.25 µg/mL .
- Biofilm Formation : Some derivatives effectively inhibit biofilm formation, which is crucial in treating chronic infections .
Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest:
- Radical Scavenging : Compounds similar to the target structure have demonstrated strong radical scavenging abilities with IC50 values around 52 µg/mL against ABTS radicals .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiourea derivatives and evaluated their anticancer properties against human leukemia cell lines. The most potent compound exhibited an IC50 of 1.50 µM, indicating strong potential for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial activity of halogenated thiourea derivatives, researchers found that specific substitutions enhanced efficacy against planktonic bacteria, showcasing the importance of structural modifications in optimizing biological activity .
Data Tables
Q & A
Basic Questions
Q. What are the typical synthetic routes for N'-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea?
- Methodological Answer : Thiourea derivatives are commonly synthesized via reactions between amines and thioisocyanates or thiophosgene analogs. For this compound, a plausible route involves:
Reacting 3-methylphenyl isothiocyanate with 1-(3-methylphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-amine.
Introducing the (1,3,5-trimethyl-1H-pyrazol-4-yl)methyl group via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .
Purification via recrystallization or column chromatography to isolate the product .
- Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity for intermediates.
Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., deshielding of thiourea protons at ~10–12 ppm) .
- IR Spectroscopy : Confirm thiourea C=S stretch (~1200–1250 cm⁻¹) and pyrrolidine/pyrazole ring vibrations .
- Mass Spectrometry : Use HRMS to validate molecular weight and fragmentation patterns .
Q. What structural features influence the compound’s reactivity and stability?
- Answer :
- The tetrahydro-1H-pyrrol-2,5-dione moiety may undergo ring-opening under basic conditions.
- Steric hindrance from the 1,3,5-trimethylpyrazole group could slow nucleophilic attacks .
- Thiourea’s sulfur atom enhances metal coordination potential, relevant for catalytic studies .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Steps :
Use HPLC with a C18 column to detect unreacted amines or byproducts.
Recrystallize in ethanol/water mixtures to remove polar impurities .
Optimize stoichiometry to minimize dimerization of intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield without compromising purity?
- Methodological Approach :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalyst Exploration : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate thiourea formation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Analytical Framework :
Verify compound purity (>95% via HPLC) and stereochemical consistency (e.g., chiral centers in the pyrrolidine ring) .
Replicate assays under standardized conditions (pH, temperature, solvent controls) .
Cross-reference with structurally analogous thioureas to identify structure-activity trends .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using the thiourea’s sulfur as a potential hydrogen-bond acceptor.
- Conduct DFT calculations to map electrostatic potential surfaces for reactivity insights .
- Validate predictions with SPR or ITC binding assays .
Q. How does substituent variation on the pyrazole ring affect the compound’s physicochemical properties?
- Experimental Design :
Synthesize analogs with substituents (e.g., halogens, methoxy) at the pyrazole’s 4-position.
Measure logP (octanol/water partitioning) to assess hydrophobicity changes.
Corrogate data with XRD-derived bond angles to understand steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
